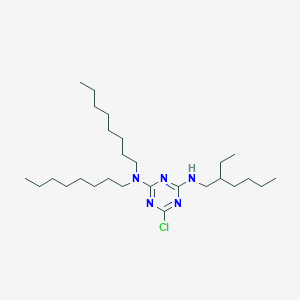![molecular formula C23H25NO2 B15161169 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 142770-76-1](/img/structure/B15161169.png)
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is a complex organic compound that features a quinoline moiety, a phenoxy group, and a hexanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the ethenyl and phenoxy groups. The final step involves the attachment of the hexanol chain. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline or phenoxy groups.
Substitution: Various substituents can be introduced to the phenoxy or quinoline rings through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce various functional groups to the phenoxy or quinoline rings .
科学的研究の応用
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The quinoline moiety is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .
類似化合物との比較
Similar Compounds
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds share the quinoline core and have shown potential in antimicrobial research.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related and have similar applications.
Uniqueness
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
142770-76-1 |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC名 |
6-[4-(2-quinolin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H25NO2/c25-17-5-1-2-6-18-26-22-15-10-19(11-16-22)9-13-21-14-12-20-7-3-4-8-23(20)24-21/h3-4,7-16,25H,1-2,5-6,17-18H2 |
InChIキー |
DCPVEHYLLXXQKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



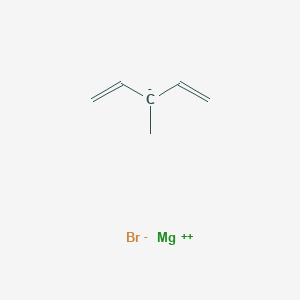

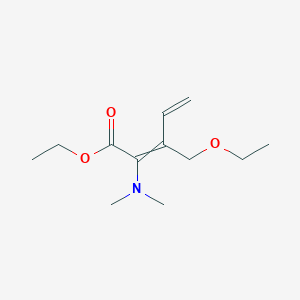
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

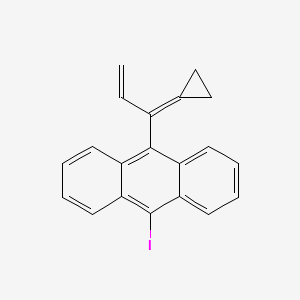

![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
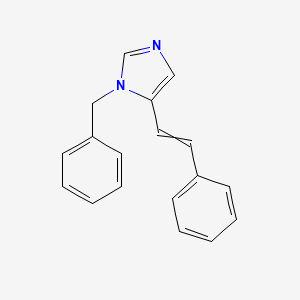
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
